2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Overview
Description
Ketoisophorone, also known as 2,6,6-trimethyl-2-cyclohexene-1,4-dione, is an industrially significant cyclic diketone. It is a key intermediate in the synthesis of various carotenoids and flavoring agents. This compound is characterized by its unique structure, which includes a cyclohexene ring with two ketone groups at the 1 and 4 positions, and three methyl groups at the 2 and 6 positions .
Mechanism of Action
Target of Action
It is known to be a substrate for unspecific peroxygenases (upos) from certain ascomycetes . These enzymes selectively hydroxylate isophorone to form Ketoisophorone .
Mode of Action
The mode of action of Ketoisophorone involves its interaction with these UPOs. The β-isophorone oxidation catalyzed by N-hydroxyphthalimide (NHPI) has been explored via theoretical calculations . β-isophorone is more favorable to being activated by phthalimide-N-oxyl radical (PINO˙) and peroxyl radical (ROO˙) than α-isophorone . This leads to selective product distributions .
Biochemical Pathways
Ketoisophorone is involved in the oxidation process of α/β-isophorones (α/β-IP) to ketoisophorone (KIP) . This process involves numerous possible reaction steps, including the formation of isophorone, triacetone dialcohol, and ketonic resins .
Pharmacokinetics
It is known that ketoisophorone is a key intermediate in the synthesis of carotenoids and flavoring agents , suggesting that it may undergo metabolic transformations in biological systems.
Result of Action
The result of Ketoisophorone’s action is the formation of various valuable compounds, including isophorone diisocyanate, a precursor for polyurethanes . It is also used as a high-boiling-point solvent for coatings, adhesives, etc .
Action Environment
It is known that the production of isophorone, a related compound, can be influenced by different reaction parameters and catalysts . This suggests that environmental factors may also influence the action, efficacy, and stability of Ketoisophorone.
Biochemical Analysis
Biochemical Properties
2,6,6-Trimethyl-2-cyclohexene-1,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been reported to interact with enzymes involved in the degradation of β-carotene, leading to the formation of this compound . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, its interaction with cell signaling pathways can lead to alterations in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the oxidative degradation of β-carotene, thereby preventing the formation of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while at higher doses, it can cause adverse effects such as oxidative stress and inflammation . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as β-carotene oxygenase, which catalyzes the oxidative cleavage of β-carotene to form this compound . Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biological activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ketoisophorone can be synthesized through the catalytic oxidation of alpha-isophorone. This process involves the use of molecular oxygen in the presence of catalysts such as manganese (salen) complexes . Another method involves the use of iodine under photoirradiation conditions, which allows for the metal-free oxidation of alpha-isophorone to ketoisophorone .
Industrial Production Methods: Industrially, ketoisophorone is produced via the base-catalyzed self-condensation of acetone. This process can be carried out in both liquid and vapor phases, with aqueous potassium hydroxide or sodium hydroxide serving as catalysts . The reaction conditions are optimized to achieve high selectivity and yield of ketoisophorone.
Chemical Reactions Analysis
Types of Reactions: Ketoisophorone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and catalysts used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, iodine, and manganese (salen) complexes are commonly used.
Reduction: Catalysts such as Saccharomyces cerevisiae (baker’s yeast) are employed for enantioselective reduction.
Major Products:
Oxidation: Products include various oxygenated derivatives.
Reduction: Products include (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol) and (6R)-dihydro-oxo-isophorone.
Scientific Research Applications
Ketoisophorone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ketoisophorone is unique due to its specific structure and reactivity. Similar compounds include:
Isophorone: An unsaturated cyclic ketone used as a solvent and intermediate in chemical synthesis.
4-Hydroxyisophorone: A hydroxylated derivative of isophorone with applications in the pharmaceutical and fragrance industries.
Compared to these compounds, ketoisophorone’s dual ketone functionality and specific methyl group positioning confer unique reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2,6,6-trimethylcyclohex-2-ene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJXHIDNNLJQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021685 | |
Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White to colourless solid; Woody, musty sweet, aroma | |
Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
92.00 to 94.00 °C. @ 11.00 mm Hg | |
Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1125-21-9 | |
Record name | Ketoisophorone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketoisophorone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexene-1,4-dione, 2,6,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylcyclohex-2-ene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6,6-TRIMETHYLCYCLOHEX-2-ENE-1,4-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WY3KLB5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21 °C | |
Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ketoisophorone?
A1: Ketoisophorone has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol.
Q2: Is there spectroscopic data available for Ketoisophorone?
A2: While specific spectroscopic data is not extensively detailed in the provided abstracts, several studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ] to identify and analyze Ketoisophorone in various contexts. Additionally, one study mentions using FT-IR spectroscopy to verify a proposed reaction mechanism involving Ketoisophorone [].
Q3: How does Ketoisophorone behave under supercritical CO2 conditions?
A3: Research indicates that using supercritical CO2 as a medium for the hydrogenation of Ketoisophorone over a Pd/Al2O3 catalyst offers comparable reaction rates to conventional organic solvents. Interestingly, this method results in distinct selectivities and significantly reduces catalyst deactivation [].
Q4: What is the significance of Ketoisophorone in biocatalytic synthesis?
A4: Ketoisophorone serves as a crucial starting material for the biocatalytic synthesis of valuable compounds like (R)-levodione [, , ] and (4R,6R)-actinol [, ]. It's also used in the study of ene-reductases [, ], where its reduction to (S)-levodione is catalyzed with high enantioselectivity [].
Q5: Can Ketoisophorone be synthesized through biocatalytic means?
A5: Yes, Ketoisophorone can be synthesized through a one-pot biocatalytic double oxidation of α-isophorone. This method utilizes engineered P450cam-RhFRed variants for the initial oxidation step and Cm-ADH10 from Candida magnoliae for the subsequent oxidation to Ketoisophorone [, ].
Q6: Has computational chemistry been used to study Ketoisophorone?
A6: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of Ketoisophorone hydrogenation over manganese oxide catalysts [, ]. These calculations provided insights into H2 dissociation, adsorption energies, and their impact on reaction selectivity.
Q7: Does modifying the structure of Ketoisophorone affect its reduction by ene-reductases?
A7: While specific structural modifications are not extensively discussed in the provided abstracts, research suggests that the stereochemical outcome of Ketoisophorone reduction by ene-reductases like PETNR is influenced by the enzyme's active site structure and the substrate's substituents []. This implies that modifications to the Ketoisophorone structure could potentially alter its interaction with the enzyme and influence the reaction's stereoselectivity.
Q8: Are there strategies for improving the stability of Ketoisophorone in biocatalytic reactions?
A8: Research highlights that coupling bioreduction with in-situ product crystallization (ISPC) can enhance the stability and yield of desired products from Ketoisophorone. This approach helps mitigate product degradation by removing it from the reaction environment as it crystallizes [].
Q9: What analytical methods are used to quantify Ketoisophorone?
A9: Gas chromatography coupled with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) [, , , , ] are commonly employed techniques for quantifying Ketoisophorone. These methods offer sensitivity and allow for the separation and identification of different compounds within complex mixtures.
Q10: What is known about the environmental fate of Ketoisophorone?
A10: Limited information is available within the provided abstracts regarding the environmental degradation and ecotoxicological effects of Ketoisophorone. Further research is needed to assess its persistence, bioaccumulation potential, and impact on various environmental compartments.
Q11: Is Ketoisophorone biodegradable?
A11: While not explicitly stated in the provided abstracts, the fact that microorganisms like Thermomonospora curvata [, , ] and Aspergillus niger [] can utilize and biotransform Ketoisophorone suggests its potential for biodegradation.
Q12: What are the cross-disciplinary applications of Ketoisophorone research?
A12: The study of Ketoisophorone spans multiple disciplines, including:
- Biotechnology: Development of biocatalytic processes for the synthesis of valuable chemicals [, , ].
- Chemical Engineering: Optimization of reaction conditions and reactor design for Ketoisophorone transformations [, , ].
- Chemistry: Investigation of reaction mechanisms and catalyst development for Ketoisophorone hydrogenation [, , ].
- Ecology: Understanding the role of Ketoisophorone as a floral volatile and its interaction with pollinators like bees and moths [, , , , , ].
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